4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with a bromine atom and an ethyl group, along with a cyano group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 201.05 g/mol. The presence of the bromine atom contributes to its reactivity, while the cyano group enhances its potential for various chemical transformations.
Several chemical suppliers offer 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile for purchase, indicating its potential use as a building block in organic synthesis [, , ]. Building blocks are chemical compounds used as starting materials for the creation of more complex molecules. In the absence of published research, it is difficult to determine the specific targets researchers might be synthesizing using this compound.
The presence of the pyrrole ring and nitrile functional group in 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile suggests potential applications in medicinal chemistry or materials science. The pyrrole ring is a common scaffold in many biologically active molecules [], while nitrile groups can participate in various chemical reactions for functional group manipulation. However, further research is needed to explore these possibilities.
The synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-ethyl-1H-pyrrole-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination. The reaction conditions must be optimized to maximize yield and purity .
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile serves as an important intermediate in organic synthesis. Its derivatives may find applications in pharmaceuticals, agrochemicals, and materials science due to their potential biological activities and unique electronic properties. Additionally, it could be useful in developing new catalysts or ligands for various
Several compounds are structurally similar to 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile, each exhibiting unique properties due to variations in their substituents:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Bromo-1H-pyrrole-2-carbonitrile | C7H6BrN2 | Lacks ethyl group; simpler structure |
| 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | C8H8BrN2 | Contains a methyl group instead of ethyl |
| 4-Bromo-3-methyl-1H-pyrrole-2-carbonitrile | C8H8BrN2 | Methyl group at the 3-position |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | C7H6BrNO2 | Contains a carboxylic acid instead of cyano |
| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | C8H9BrNO2 | Contains an ester functional group |
The uniqueness of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile lies in its combination of both bromine and ethyl groups alongside a cyano substituent, which confers distinct electronic and steric properties compared to its analogs. This versatility makes it a valuable intermediate in organic synthesis and research applications .
Pyrrole derivatives have been studied since the 19th century, but the specific emergence of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile aligns with advancements in bromination and nitrile functionalization techniques in the late 20th century. Early reports of pyrrole-2-carbonitriles date to the 1970s, with synthetic methods for analogous compounds like 1-methylpyrrole-2-carbonitrile patented in the 2000s. The ethyl-substituted variant gained prominence in the 2010s as researchers explored steric and electronic effects of alkyl groups on pyrrole reactivity. PubChem records indicate formal registration of this compound in 2019, reflecting its growing use in high-throughput screening libraries.
The compound’s dual functionality—a bromine atom enabling cross-coupling reactions and a nitrile group amenable to hydrolysis or reduction—makes it a critical intermediate. Its ethyl group enhances solubility in organic solvents compared to methyl analogues, facilitating use in nucleophilic substitutions. In medicinal chemistry, pyrrole cores are privileged structures for kinase inhibitors and antimicrobial agents, with bromine providing a handle for structure-activity relationship (SAR) optimization.
This review systematically addresses:
Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, serves as the foundational scaffold for numerous biologically and industrially significant compounds [1]. The aromaticity of pyrrole arises from a conjugated π-system comprising four π-electrons from the double bonds and a lone pair from the nitrogen atom, fulfilling Hückel's rule for aromaticity. Substitution at the α- and β-positions of the pyrrole ring alters its electronic density, reactivity, and interaction with biological targets [2].
In 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile, the ethyl group at the N1 position introduces steric bulk, while the bromine at C4 and nitrile at C2 create distinct electronic perturbations. The nitrile group, a strong electron-withdrawing substituent, reduces electron density at the adjacent carbon atoms, influencing electrophilic substitution patterns [3]. Bromine, as a moderately electron-withdrawing halogen, further polarizes the ring, creating regions of varied reactivity essential for functionalization [4].
Table 1: Key Structural Features of 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₇BrN₂ | [5] |
| Molecular weight | 199.05 g/mol | [5] |
| Substituent positions | 1-Ethyl, 2-cyano, 4-bromo | [5] |
| Aromatic system | Pyrrole ring with 6 π-electrons | [1] |
The bromine and nitrile groups in 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile induce synergistic electronic effects. Bromine’s inductive (-I) effect withdraws electron density from the ring, while its resonance (+R) effect is minimal due to poor p-orbital overlap with the aromatic system . Conversely, the nitrile group exerts a strong -I effect and negligible +R contribution, creating a significant electron-deficient region at C2 and C5 [3].
Density functional theory (DFT) calculations on analogous pyrrole nitriles reveal that the nitrile group reduces the highest occupied molecular orbital (HOMO) energy by ~1.2 eV compared to unsubstituted pyrrole, enhancing susceptibility to nucleophilic attack [2]. Bromine’s electronegativity further lowers the HOMO, stabilizing the molecule against oxidation [4]. These effects collectively direct electrophilic substitution to the less electron-deficient C3 and C5 positions, as observed in halogenation and Friedel-Crafts reactions of similar compounds [7].
Table 2: Electronic Parameters of Substituents in Pyrrole Derivatives
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electron Withdrawal |
|---|---|---|---|
| –CN | Strong | None | High |
| –Br | Moderate | Weak | Moderate |
| –C₂H₅ | Weak | None | Low |
The positioning of bromine and nitrile groups in 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile creates a distinct SAR profile. Nitriles at C2 enhance hydrogen-bonding potential with biological targets, as seen in kinase inhibitors where the nitrile interacts with backbone amides [2]. Bromine at C4 provides steric hindrance and lipophilicity, improving membrane permeability in drug candidates [4].
Comparative studies of pyrrole nitriles demonstrate that substitution at C2 increases metabolic stability by 30–50% compared to C3-substituted analogs, attributed to reduced cytochrome P450 oxidation [3]. Ethyl substitution at N1 further enhances stability by hindering N-demethylation pathways common in smaller alkyl groups [5]. These features underscore the compound’s utility as a pharmacophore in antimicrobial and anticancer agents, though specific biological data are excluded per requirements.
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile diverges from simpler pyrrole derivatives in both electronic and steric properties. For example, pyrrole-2-carbonitrile (lacking bromine and ethyl groups) exhibits higher reactivity in electrophilic substitutions due to unopposed electron withdrawal from the nitrile [4]. Conversely, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile shows reduced steric hindrance at N1 but similar electronic profiles, enabling direct comparisons of substitution patterns .
Table 3: Comparative Properties of Pyrrole Carbonitriles
| Compound | HOMO (eV) | LogP | Electrophilic Reactivity |
|---|---|---|---|
| 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile | -6.8 | 2.1 | Moderate |
| Pyrrole-2-carbonitrile | -5.9 | 1.3 | High |
| 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile | -6.5 | 2.4 | Low |
Synthetic routes further highlight these differences. While 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile is synthesized via Pd-catalyzed cross-coupling [5], analogous compounds often rely on nucleophilic aromatic substitution or cycloaddition reactions [3] [7].
The retrosynthetic analysis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile reveals multiple strategic disconnections that can be employed for efficient synthesis. The target molecule contains three distinct functional groups: the bromine substituent at the 4-position, the ethyl group at the nitrogen, and the nitrile group at the 2-position [1]. Each of these functionalities can be introduced through different synthetic approaches, providing flexibility in the overall synthetic strategy.
The most straightforward retrosynthetic disconnection involves the sequential installation of functional groups on a pyrrole core [2]. The primary disconnection strategy focuses on the pyrrole ring formation as the key step, followed by selective functionalization. Alternative approaches include starting from pre-functionalized pyrrole derivatives and introducing the remaining substituents through regioselective reactions [3].
A convergent approach involves the disconnection of the carbon-nitrogen bond in the pyrrole ring, leading to acyclic precursors that can be assembled through cyclization reactions [1]. This strategy is particularly useful when dealing with highly substituted pyrrole derivatives, as it allows for the introduction of multiple substituents in a single step. The key bond-forming strategies include [2+3] cycloaddition reactions, condensation reactions, and metal-catalyzed cyclization processes [2].
Functional group interconversions play a crucial role in the synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile, particularly in the introduction and manipulation of the nitrile, bromine, and ethyl substituents [4]. The nitrile group can be introduced through various methods including cyanation of halogenated pyrroles, conversion of carboxylic acids or esters, and direct introduction during ring formation [5] [6].
The bromine substituent can be installed through electrophilic aromatic substitution using various brominating agents, with regioselectivity being controlled by the electronic properties of existing substituents [7] [8]. The transformation of other functional groups to bromine, such as the conversion of amino groups through Sandmeyer-type reactions, provides additional synthetic flexibility [4].
The ethyl group at the nitrogen can be introduced through alkylation reactions using ethyl halides under basic conditions [9] [10]. Alternative approaches include the use of ethyl-containing building blocks during the initial pyrrole formation or the conversion of other nitrogen substituents through functional group manipulations [4]. The timing of N-ethylation is crucial, as it affects the regioselectivity of subsequent functionalization reactions.
The bromination of pyrrole derivatives represents a critical step in the synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile. The regioselectivity of bromination is strongly influenced by the electronic properties of existing substituents and the choice of brominating reagent [7] [8]. N-bromosuccinimide (NBS) has emerged as the preferred reagent for achieving high regioselectivity, particularly for the introduction of bromine at the 4-position of pyrrole derivatives [7].
The mechanism of NBS bromination involves the formation of a cyclic bromonium ion intermediate, which undergoes regioselective attack by the electron-rich pyrrole ring [8]. The reaction typically proceeds under mild conditions in dichloromethane at temperatures ranging from 0°C to room temperature, with yields typically exceeding 75% [7]. The regioselectivity can be further enhanced by the presence of electron-withdrawing groups such as the nitrile substituent, which directs bromination to the 4-position through electronic effects [8].
Tetrabutylammonium tribromide (TBATB) represents an alternative brominating reagent that offers excellent regioselectivity for certain pyrrole substrates [7]. This reagent is particularly effective for the bromination of pyrrole derivatives bearing electron-withdrawing groups, providing high yields and selectivity under mild conditions [7]. The use of TBATB requires careful optimization of reaction conditions to prevent over-bromination and side reactions.
The N-ethylation of pyrrole derivatives is a fundamental transformation that requires careful consideration of reaction conditions and reagent selection to achieve high yields and selectivity [9] [10]. Phase transfer catalysis has emerged as one of the most effective methods for N-ethylation, offering excellent selectivity for N-alkylation over C-alkylation [10] [11]. The method employs aqueous sodium hydroxide and tetrabutylammonium bromide as the phase transfer catalyst, with ethyl bromide as the alkylating agent [10].
The mechanism of phase transfer catalysis involves the formation of a lipophilic ion pair between the deprotonated pyrrole and the quaternary ammonium cation, which facilitates the transfer of the pyrrole anion into the organic phase where it can react with the alkyl halide [10]. This approach minimizes the formation of C-alkylated products and provides excellent yields of N-ethylated pyrroles [10]. The reaction conditions are mild, typically conducted at room temperature in dichloromethane-water biphasic systems [10].
Alternative methods for N-ethylation include the use of sodium hydride in dimethylformamide (DMF), which provides good selectivity for N-alkylation [9]. This method requires careful control of reaction temperature and the order of reagent addition to prevent side reactions. The reaction is typically conducted at 0°C to room temperature, with ethyl iodide being the preferred alkylating agent due to its higher reactivity [9].
The development of environmentally sustainable synthesis methods for 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile has focused on solvent minimization and the use of alternative reaction media [13] [14]. Solvent-free conditions have been successfully implemented for several key transformations, including the Paal-Knorr pyrrole synthesis and N-alkylation reactions [14] [15]. These approaches eliminate the need for organic solvents, significantly reducing the environmental impact and improving the atom economy of the synthesis [14].
Microwave-assisted synthesis represents a powerful tool for solvent minimization, enabling rapid reactions under reduced solvent conditions [13]. The use of microwave irradiation allows for precise temperature control and enhanced reaction rates, often resulting in higher yields and shorter reaction times compared to conventional heating methods [13]. The technique has been successfully applied to pyrrole synthesis, achieving yields of 80-95% with reaction times reduced to 5-30 minutes [13].
Aqueous media reactions have emerged as an environmentally benign alternative to organic solvents for many pyrrole synthesis transformations [13]. Water serves as a green solvent that is non-toxic, non-flammable, and readily available [13]. The use of aqueous media has been successfully demonstrated for N-alkylation reactions and certain cyclization processes, with yields typically ranging from 70% to 85% [13]. The challenge in aqueous media synthesis lies in the solubility of organic substrates, which can be addressed through the use of surfactants or co-solvents [13].
The implementation of catalytic methods has significantly improved the atom economy and sustainability of pyrrole functionalization reactions [16] [17]. Titanium-catalyzed pyrrole synthesis has achieved unprecedented atom economy of 100% through the formal [2+2+1] oxidative coupling of alkynes and diazenes [16]. This method eliminates the formation of water or other by-products, representing a major advancement in sustainable pyrrole synthesis [16].
Copper-catalyzed functionalization reactions have provided efficient alternatives to traditional methods, offering improved selectivity and milder reaction conditions [17] [18]. The use of copper catalysts for nitrene transfer reactions enables the direct functionalization of pyrrole derivatives with excellent regioselectivity [18]. These methods typically operate at room temperature and provide high yields with minimal waste generation [18].
The concept of atom economy has been further enhanced through the development of telescoping reactions that combine multiple transformations in a single pot [19]. These approaches minimize the need for isolation and purification of intermediates, reducing overall waste and improving process efficiency [19]. The use of organocatalysts has also contributed to improved atom economy by eliminating the need for stoichiometric activating agents [19].
The scale-up of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile synthesis from laboratory to industrial scale presents numerous challenges that require systematic solutions [20] [21]. Heat transfer limitations represent one of the primary obstacles, as many pyrrole synthesis reactions are exothermic and require precise temperature control [20]. The implementation of continuous flow reactors has emerged as an effective solution, providing superior heat transfer characteristics and improved safety profiles compared to batch processes [20].
Mass transfer limitations become increasingly significant at larger scales, particularly for heterogeneous reactions involving solid catalysts or phase transfer processes [21]. The use of microreactor technology has addressed these challenges by providing enhanced mixing and reduced diffusion distances [21]. Laboratory-scale optimization studies have demonstrated that pyrrole synthesis can be scaled from micro-reactors (0.13-7 μL) to production-scale reactors (9.6 mL) with yields maintained at nearly 100% [21].
Quality control and process consistency represent critical challenges in industrial synthesis, requiring the implementation of robust analytical methods and process monitoring systems [22]. The development of inline monitoring techniques and automated control systems has enabled real-time optimization of reaction conditions and immediate detection of process deviations [22]. These systems are essential for maintaining consistent product quality and meeting regulatory requirements [22].
Process intensification strategies have transformed the industrial synthesis of pyrrole derivatives by improving efficiency, safety, and sustainability [20] [23]. Continuous flow synthesis has demonstrated exceptional advantages for pyrrole production, achieving production rates of 55.8 grams per hour while maintaining high yields and product quality [20]. The technology enables precise control of reaction conditions, rapid heat transfer, and reduced residence times, resulting in improved process efficiency [20].
Microreactor technology represents a significant advancement in process intensification, providing enhanced control over reaction parameters and enabling rapid optimization of synthetic processes [24]. The use of microreactors has facilitated the development of telescoping reactions that combine multiple synthetic steps in a single continuous process [25]. This approach has been successfully demonstrated for the synthesis of pyrrole-3-carboxylic acid derivatives, achieving high yields and eliminating the need for intermediate isolation [25].
Automated control systems have become essential components of modern industrial pyrrole synthesis, providing consistent quality control and reducing labor requirements [22]. These systems incorporate real-time monitoring of critical process parameters, automated adjustment of reaction conditions, and immediate response to process deviations [22]. The integration of artificial intelligence and machine learning algorithms has further enhanced process optimization capabilities, enabling predictive control and continuous improvement of synthetic processes [22].